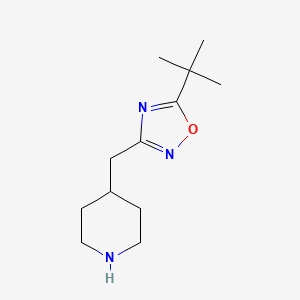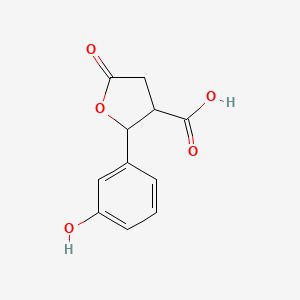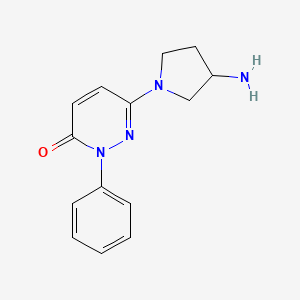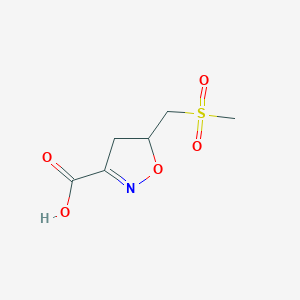
5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butil)-3-(piperidin-4-ilmetil)-1,2,4-oxadiazol es un compuesto heterocíclico que contiene un anillo de oxadiazol sustituido con un grupo terc-butil y un grupo piperidin-4-ilmetil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(tert-Butil)-3-(piperidin-4-ilmetil)-1,2,4-oxadiazol típicamente involucra la ciclización de precursores apropiados. Un método común involucra la reacción de un derivado de piperidina con un intermedio de óxido de nitrilo, que puede generarse in situ a partir de una oxima y un agente clorante. Las condiciones de reacción a menudo incluyen el uso de una base como la trietilamina y un solvente como el diclorometano.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para 5-(tert-Butil)-3-(piperidin-4-ilmetil)-1,2,4-oxadiazol no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para obtener rendimientos y pureza más altos, así como garantizar que el proceso sea rentable y ecológico.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(tert-Butil)-3-(piperidin-4-ilmetil)-1,2,4-oxadiazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes como el hidruro de litio y aluminio.
Sustitución: El anillo de oxadiazol puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio acuoso.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Derivados oxidados del anillo de oxadiazol.
Reducción: Formas reducidas del anillo de oxadiazol.
Sustitución: Derivados de oxadiazol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
5-(tert-Butil)-3-(piperidin-4-ilmetil)-1,2,4-oxadiazol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora su potencial aplicación terapéutica, incluida como candidato a fármaco para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o revestimientos.
Mecanismo De Acción
El mecanismo de acción de 5-(tert-Butil)-3-(piperidin-4-ilmetil)-1,2,4-oxadiazol depende de su aplicación específica. En química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. Los objetivos moleculares y las vías implicadas variarían en función del contexto biológico específico y la naturaleza de las interacciones del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-(tert-Butil)-3-(piperidin-4-ilmetil)-1,2,4-triazol
- 5-(tert-Butil)-3-(piperidin-4-ilmetil)-1,2,4-tiadiazol
Singularidad
5-(tert-Butil)-3-(piperidin-4-ilmetil)-1,2,4-oxadiazol es único debido a la presencia del anillo de oxadiazol, que confiere propiedades químicas y físicas distintas en comparación con los análogos de triazol y tiadiazol. El anillo de oxadiazol puede influir en la reactividad, estabilidad y potencial actividad biológica del compuesto, convirtiéndolo en un andamiaje valioso en diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C12H21N3O |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
5-tert-butyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H21N3O/c1-12(2,3)11-14-10(15-16-11)8-9-4-6-13-7-5-9/h9,13H,4-8H2,1-3H3 |
Clave InChI |
HOEIZXLQHYSTLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=NO1)CC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)








